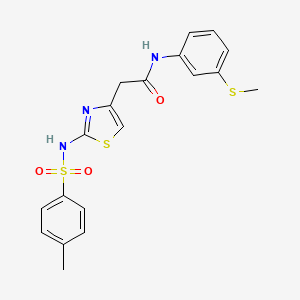![molecular formula C18H16ClNOS B2751552 5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole CAS No. 1987207-91-9](/img/structure/B2751552.png)
5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a chlorophenyl group and a methoxyphenyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, such as:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The thiazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Dechlorinated phenyl derivatives.
Substitution Products: Halogenated or alkylated thiazole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Could involve modulation of signaling pathways or inhibition of specific biochemical processes.
類似化合物との比較
Similar Compounds
5-Phenyl-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole: Lacks the chlorophenyl group.
5-(4-Chlorophenyl)-2-[2-phenylethyl]-1,3-thiazole: Lacks the methoxy group.
Uniqueness
Chlorophenyl Group: The presence of the chlorophenyl group may enhance the compound’s reactivity and biological activity.
Methoxyphenyl Group: The methoxy group can influence the compound’s solubility and interaction with biological targets.
特性
IUPAC Name |
5-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS/c1-21-16-9-2-13(3-10-16)4-11-18-20-12-17(22-18)14-5-7-15(19)8-6-14/h2-3,5-10,12H,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIQOAUTORKJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2751469.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide](/img/structure/B2751471.png)
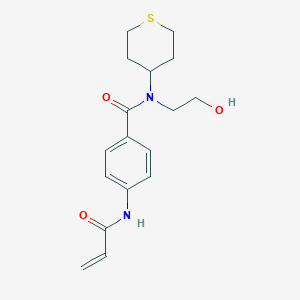
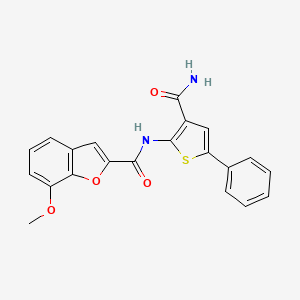
![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)
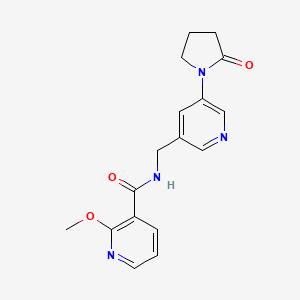
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide](/img/structure/B2751482.png)
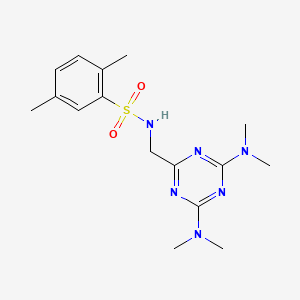
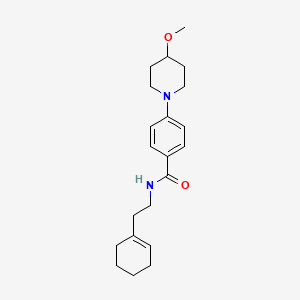
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)
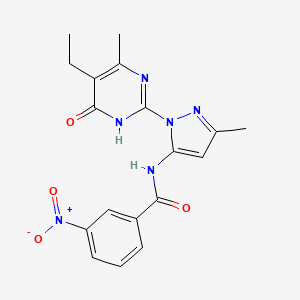
![9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2751489.png)
